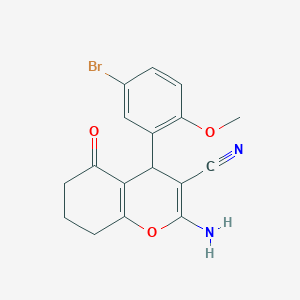![molecular formula C15H22N2O4S B5117194 methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)
methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate, also known as MDSPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a carbamate derivative that has a unique structure and properties that make it an attractive candidate for various research studies.
作用機序
The mechanism of action of methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects, including the ability to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
Methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to its use. This compound has limited solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate. One area of interest is its potential use in cancer therapy. This compound has been shown to inhibit tumor growth in several studies, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in neuroprotection and cognitive enhancement. This compound has been shown to have neuroprotective effects and improve cognitive function in several studies, and further research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
合成法
The synthesis of methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate involves the reaction of 4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenylamine with methyl chloroformate in the presence of a base. The reaction yields this compound, which can be purified by recrystallization. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学的研究の応用
Methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been used in various research studies, including cancer research, neurobiology, and immunology.
特性
IUPAC Name |
methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-5-4-6-12(2)17(11)22(19,20)14-9-7-13(8-10-14)16-15(18)21-3/h7-12H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUQMUEANKRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)
![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)


![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
